molecular formula C15H14N2O B2618194 1-(2-methoxybenzyl)-1H-benzo[d]imidazole CAS No. 489462-19-3

1-(2-methoxybenzyl)-1H-benzo[d]imidazole

Cat. No. B2618194
CAS RN: 489462-19-3
M. Wt: 238.29
InChI Key: SURJZSYMHDZARJ-UHFFFAOYSA-N
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Description

1-(2-methoxybenzyl)-1H-benzo[d]imidazole is a compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The imidazole ring is a key component of many functional molecules used in a variety of applications . The benzimidazole ring is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of the imidazole ring .


Synthesis Analysis

The synthesis of imidazoles has been a topic of significant research. One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts .


Molecular Structure Analysis

The crystal structure of imidazole is in the orthorhombic crystal system with space group P 2 1 2 1 2 1 . The molecule of imidazole is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms, is 0.006 (2) Å .


Chemical Reactions Analysis

Imidazole and its derivatives participate in a variety of chemical reactions. For instance, imidazole can undergo oxidation reactions initiated by hydroxyl radicals . The atmospheric lifetime of imidazole in the presence of OH radicals is estimated to be ∼4.74 days .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .

Scientific Research Applications

Medicinal Chemistry

Imidazole-based compounds, such as “1-(2-methoxybenzyl)-1H-benzo[d]imidazole”, are a series of heterocyclic compounds that exhibit a wide range of biological and pharmaceutical activities . They are a rich source of chemical diversity and play a crucial role in the maintenance of living organisms .

Antibacterial Activity

Imidazole derivatives have been shown to have antibacterial activities against various bacterial strains . For example, 2,4,5-trisubstituted-1H-imidazole-triazole hybrids have demonstrated antibacterial activities against B. subtilis, S. epidermidis, E. coli, and P. aeruginosa .

Antifungal Activity

In addition to their antibacterial properties, imidazole derivatives also exhibit antifungal activities. They have been found to be effective against fungal strains such as A. Niger and C. albicans .

Anticancer Activity

Imidazole-based compounds have shown potential in the field of oncology. They have been found to exhibit anticancer properties, making them promising candidates for the development of new anticancer drugs .

Enzymatic Processes

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . This makes it a valuable compound in the field of biochemistry.

Green Chemistry

The synthesis of imidazole-based compounds under ultrasonic irradiation is a novel and green technique. It has several advantages over conventional methods, including enhancing reaction rates, improving yields, and reducing the use of hazardous solvents .

Coordination Chemistry

Imidazole behaves as a π-deficient ligand (π-acceptor) similar to pyridine, and its sp2 nitrogen atoms mainly form η 1 (σ,N py) complexes . This makes it useful in the field of coordination chemistry.

Material Science

The specific framework and environmentally exciting rich electrons in the aromatic cycle make imidazole-based compounds exhibit many unique chemical and physical properties. This makes them useful in the field of material science .

Mechanism of Action

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It also exhibits a broad spectrum of bioactivities, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant activities .

Safety and Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-18-15-9-5-2-6-12(15)10-17-11-16-13-7-3-4-8-14(13)17/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURJZSYMHDZARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxybenzyl)-1H-benzo[d]imidazole

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